HPK1 Inhibitor Potency: Isoindoline-2-carboxamide Derivative Outperforms Lead Analog
The isoindoline-2-carboxamide derivative 'Compound 49' exhibited a 6.1-fold improvement in HPK1 inhibitory potency compared to the lead analog 'Compound 2' [1]. This increased potency is attributed to specific interactions enabled by the isoindoline-2-carboxamide scaffold and its substitution pattern.
| Evidence Dimension | HPK1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | Compound 2: 5.5 nM |
| Quantified Difference | 6.1-fold more potent (0.9 nM vs 5.5 nM) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This superior potency translates to a lower required dose and potentially reduced off-target effects, directly impacting candidate selection in oncology drug discovery.
- [1] Xie, C., et al. Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. Journal of Medicinal Chemistry, 2023. DOI: 10.1021/acs.jmedchem.3c00829. View Source
